molecular formula C26H30N2O6 B12292324 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid

Cat. No.: B12292324
M. Wt: 466.5 g/mol
InChI Key: PCSWKRBWODDRJK-QFIPXVFZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a chiral amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. Its structure features:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A base-labile protecting group for amines, removable under mild basic conditions (e.g., piperidine) .
  • Boc (tert-butoxycarbonyl) group: An acid-labile protecting group for the azetidine nitrogen, enabling orthogonal deprotection strategies .
  • Azetidine ring: A four-membered saturated heterocycle contributing to conformational rigidity .
  • (S)-configuration: Dictates stereoselectivity in peptide chain assembly.

This compound is primarily employed in solid-phase peptide synthesis (SPPS) for constructing peptides with constrained geometries or enhanced metabolic stability. Below, we compare its structural, synthetic, and functional attributes with analogous compounds.

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-16(14-28)12-22(23(29)30)27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1

InChI Key

PCSWKRBWODDRJK-QFIPXVFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the starting material is protected using the Fmoc group.

    Boc Protection: The azetidine ring is introduced and protected using the Boc group.

    Coupling Reaction: The protected amino acid is coupled with the azetidine derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is assembled step-by-step on a solid support.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can be used to remove the protecting groups.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction may yield the deprotected amino acid.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is used as an intermediate in the synthesis of complex peptides and proteins.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms.

Medicine

In medicine, it is used in the development of peptide-based drugs and therapeutic agents.

Industry

In the industrial sector, it is used in the large-scale synthesis of peptides for pharmaceuticals and biotechnology applications.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

Compounds with aromatic side chains instead of the Boc-azetidine group exhibit distinct physicochemical and biological properties:

Compound Name Molecular Formula MW (g/mol) Substituent Key Applications References
Target Compound (Boc-azetidine) C28H32N2O6* ~516.57 Boc-azetidin-3-yl Peptide synthesis, drug discovery
(S)-2-...3-(o-tolyl)propanoic acid C25H23NO4 401.45 o-Tolyl Lab chemical, intermediate
(S)-2-...3-(6-chloro-1H-indol-3-yl)propanoic acid C26H20ClN2O4 466.90 6-Chloroindole Life science research
(S)-2-...3-(thiophen-3-yl)propanoic acid C22H19NO4S 393.46 Thiophene Synthetic intermediate

*Estimated based on structural analysis.

Key Observations :

  • Aromatic vs. In contrast, the Boc-azetidine group introduces steric hindrance and conformational restraint, favoring helix stabilization in peptides .
  • Molecular Weight : The target compound’s higher MW (~516 vs. 393–466) reflects its complex aliphatic substituent, which may impact solubility and membrane permeability.

Functional Group Variations

Protecting Group Modifications

Orthogonal protection strategies are critical in peptide synthesis. Examples include:

Compound Name Protecting Groups Deprotection Conditions Applications References
Target Compound Fmoc (amine), Boc (N) Fmoc: Piperidine/DMF; Boc: TFA SPPS with sequential deprotection
N6-(2,2-difluoroacetyl)-L-lysine derivative Fmoc, difluoroacetyl Fmoc: Piperidine; acyl: Basic Fluorinated peptide probes
2-((1-...3-methylazetidin-3-yl)oxy)acetic acid Fmoc, methyl Fmoc: Base Bioactive molecule synthesis

Key Observations :

  • Boc vs. Acyl Groups : Boc’s acid-lability allows selective removal without disrupting Fmoc, enabling multi-step syntheses . Difluoroacetyl groups () require harsher conditions, limiting their compatibility with acid-sensitive residues.

Key Observations :

  • Purity : High purity (>95%) is achievable across analogs, critical for pharmaceutical applications .
  • Stability : Boc-azetidine’s acid sensitivity necessitates careful handling during TFA-mediated deprotection .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a fluorenyl group and an azetidine moiety, suggests various biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular formula for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is C28H34N2O6, with a molecular weight of approximately 494.58 g/mol. The compound's structure can be depicted as follows:

ComponentDescription
Fluorenyl GroupContributes to hydrophobic interactions and potential binding affinities.
Azetidine RingImparts structural rigidity and may influence receptor interactions.
Tert-butoxycarbonyl GroupEnhances solubility and stability in biological systems.

Antimicrobial Properties

Research has indicated that fluorenone derivatives exhibit antimicrobial activity against various bacterial strains. For instance, compounds similar to those derived from the fluorenyl structure have shown effectiveness against Staphylococcus aureus and Escherichia coli . The fluorenyl moiety may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.

Enzyme Inhibition

Preliminary studies suggest that compounds containing the fluorenyl group can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs, making it essential for further investigation into its potential as a modulator in polypharmacy scenarios.

The mechanisms through which (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid exerts its biological effects may include:

  • Receptor Binding : The fluorenyl group may facilitate interactions with specific receptors or enzymes due to its planar structure.
  • Membrane Disruption : Similar compounds have been noted to disrupt bacterial membranes, leading to cell lysis.

Study 1: Antimicrobial Efficacy

A study evaluating a series of fluorenone derivatives demonstrated significant antimicrobial activity against multi-drug resistant strains of Mycobacterium tuberculosis. The study highlighted that modifications in the side chains could enhance inhibitory potency .

Study 2: Cytochrome P450 Inhibition

Another investigation focused on the inhibition of various cytochrome P450 enzymes by structurally related compounds. The results indicated that certain fluorenone derivatives could inhibit CYP1A2 and CYP3A4, suggesting implications for drug interactions .

Future Directions

Given the promising biological activity observed in related compounds, further research on (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is warranted. Potential areas of exploration include:

  • In Vivo Studies : Assessing the pharmacodynamics and pharmacokinetics in animal models.
  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

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